

# Application Notes: Long-Term Mitochondrial Tracking with MitoTracker Deep Red FM

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## Compound of Interest

Compound Name: MitoTracker Deep Red FM

Cat. No.: B1262682

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## Introduction

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis.[1][2] Their morphology and function are critical indicators of cell health, and alterations in mitochondrial dynamics are implicated in a variety of diseases, including neurodegenerative disorders and cancer.[1] **MitoTracker Deep Red FM** is a far-red fluorescent dye specifically designed for labeling mitochondria in live cells.[3][4][5] Its unique properties make it an ideal tool for long-term tracking of mitochondrial dynamics, enabling researchers to study the intricate processes of mitochondrial fission, fusion, and mitophagy in real-time and in fixed cells.[1][4]

## Principle of Action

**MitoTracker Deep Red FM** is a cell-permeant dye that passively diffuses across the plasma membrane and accumulates in the mitochondria of live cells, driven by the mitochondrial membrane potential.[3][4] A key feature of this dye is its mildly thiol-reactive chloromethyl group, which covalently binds to mitochondrial proteins.[3][6] This covalent linkage ensures that the dye is well-retained within the mitochondria even after cell fixation and permeabilization, a significant advantage for long-term studies and for protocols that require subsequent immunostaining.[4][7][8] While the initial accumulation is dependent on the mitochondrial membrane potential, the subsequent covalent binding allows for staining that is independent of this potential, providing a stable signal for tracking mitochondrial structures over extended periods.[3][6]

## Key Advantages for Long-Term Tracking:

- **Excellent Retention:** The covalent binding of **MitoTracker Deep Red FM** to mitochondrial proteins prevents leakage from the organelles, even after cell fixation and permeabilization. [4][7][8] This is a crucial feature for experiments that span several hours or days, or those that involve downstream processing like immunofluorescence.
- **Photostability:** The dye exhibits good photostability, minimizing phototoxicity and signal loss during time-lapse imaging. [5]
- **Far-Red Emission:** With an excitation maximum around 644 nm and an emission maximum around 665 nm, **MitoTracker Deep Red FM** is well-suited for multicolor imaging experiments, as its signal is spectrally distinct from common green and red fluorescent proteins. [6][9][10] This minimizes spectral overlap and allows for the simultaneous visualization of mitochondria and other cellular components.
- **Fixable:** The ability to fix cells after staining without significant loss of the mitochondrial signal is a major advantage for high-throughput screening and for correlating mitochondrial morphology with other cellular markers through immunocytochemistry. [4][7][8]

## Applications in Research and Drug Development:

- **Studying Mitochondrial Dynamics:** Visualize and quantify changes in mitochondrial morphology, such as fission (fragmentation) and fusion (elongation), in response to various stimuli, genetic manipulations, or drug treatments. [1][2][11][12]
- **Monitoring Mitophagy:** Track the engulfment of damaged mitochondria by autophagosomes, a critical cellular quality control process.
- **Assessing Mitochondrial Health:** While the covalent binding makes it less suitable for dynamic measurements of membrane potential, the initial accumulation can be used as an indicator of mitochondrial health in endpoint assays. [13]
- **Compound Screening:** In drug development, **MitoTracker Deep Red FM** can be used in high-content screening assays to identify compounds that affect mitochondrial morphology or distribution. [1]

- Cancer Research: Investigate the role of mitochondrial dynamics in cancer cell proliferation, metabolism, and drug resistance.[\[1\]](#)[\[14\]](#)

## Quantitative Data Summary

For reproducible and comparable results, the following tables provide a summary of the key quantitative parameters for using **MitoTracker Deep Red FM**.

Parameter	Value	Source(s)
Excitation (Maximum)	641 - 644 nm	<a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Emission (Maximum)	662 - 665 nm	<a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Recommended Laser Line	633 nm or 640 nm	<a href="#">[9]</a> <a href="#">[10]</a>
Recommended Emission Filter	660/20 nm bandpass or similar	<a href="#">[9]</a>
Molecular Formula	C <sub>34</sub> H <sub>36</sub> Cl <sub>2</sub> N <sub>2</sub>	<a href="#">[15]</a>
Molecular Weight	543.58 g/mol	<a href="#">[8]</a> <a href="#">[15]</a>

Table 1: Spectral and Physical Properties of **MitoTracker Deep Red FM**

Parameter	Concentration Range	Incubation Time	Temperature	Source(s)
Stock Solution (in DMSO)	1 mM	N/A	-20°C	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[16]</a>
Working Solution	20 - 500 nM	15 - 60 minutes	37°C	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[16]</a> <a href="#">[17]</a>
Storage (Stock Solution)	Up to 2 weeks at -20°C (reconstituted)	N/A	-20°C	<a href="#">[8]</a> <a href="#">[18]</a>
Storage (Lyophilized)	Up to 12 months at -20°C	N/A	-20°C	<a href="#">[8]</a> <a href="#">[18]</a>

Table 2: Recommended Staining Conditions and Storage

## Experimental Protocols

Here we provide detailed protocols for staining both adherent and suspension cells with **MitoTracker Deep Red FM** for subsequent analysis by fluorescence microscopy or flow cytometry.

### Protocol 1: Staining Adherent Cells for Fluorescence Microscopy

Materials:

- **MitoTracker Deep Red FM** (lyophilized)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Cell culture medium (serum-free for staining)
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS (for fixation, optional)
- Coverslips or imaging-compatible plates
- Adherent cells cultured on coverslips or plates

Procedure:

- Prepare 1 mM Stock Solution:
  - Allow the vial of lyophilized **MitoTracker Deep Red FM** to equilibrate to room temperature.
  - Reconstitute the 50 µg of dye in 92 µL of anhydrous DMSO to create a 1 mM stock solution.[\[3\]](#)[\[6\]](#)[\[16\]](#)
  - Mix well by vortexing.
  - Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[\[8\]](#)[\[18\]](#)

- Prepare Working Solution:
  - On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) serum-free cell culture medium to a final working concentration of 20-500 nM. The optimal concentration should be determined empirically for each cell type and experimental condition.[\[6\]](#)[\[8\]](#)[\[16\]](#)
- Cell Staining:
  - Grow adherent cells on coverslips or in an imaging-compatible dish to the desired confluency.
  - Remove the culture medium.
  - Add the pre-warmed **MitoTracker Deep Red FM** working solution to the cells, ensuring the entire surface is covered.[\[16\]](#)
  - Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.[\[8\]](#)  
[\[16\]](#)
- Wash:
  - Remove the staining solution.
  - Wash the cells twice with pre-warmed, serum-free medium for 5 minutes each time.[\[16\]](#)
- Imaging Live Cells:
  - Replace the wash medium with fresh, pre-warmed complete culture medium.
  - Image the cells immediately using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., excitation ~640 nm, emission ~665 nm).
- (Optional) Fixation for Long-Term Storage and Immunostaining:
  - After washing, remove the medium and add 4% PFA in PBS.
  - Incubate for 15 minutes at room temperature.

- Wash the cells three times with PBS for 5 minutes each.
- The cells can now be permeabilized and processed for immunostaining or mounted for imaging.

## Protocol 2: Staining Suspension Cells for Flow Cytometry

### Materials:

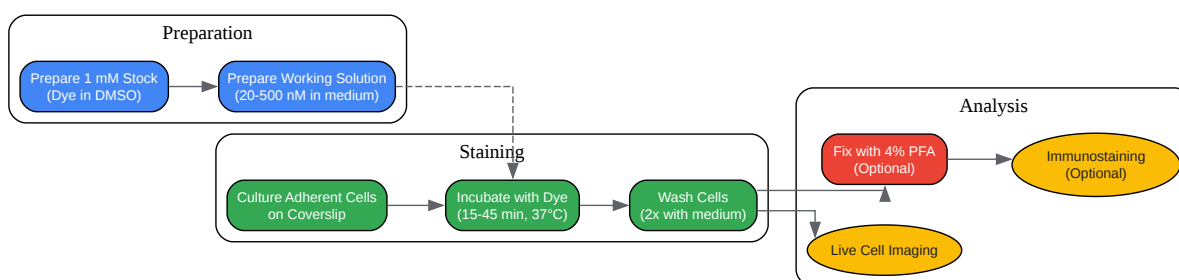
- **MitoTracker Deep Red FM** stock solution (1 mM in DMSO)
- Suspension cells in culture
- Phosphate-buffered saline (PBS)
- Flow cytometry tubes

### Procedure:

- Prepare Cells:
  - Count the suspension cells and aliquot approximately  $1 \times 10^6$  cells per flow cytometry tube.[\[10\]](#)[\[16\]](#)
  - Centrifuge the cells at 400-1000 g for 3-5 minutes at 4°C and discard the supernatant.[\[16\]](#)
  - Wash the cell pellet twice with PBS, centrifuging after each wash.[\[16\]](#)
- Prepare Working Solution:
  - Dilute the 1 mM **MitoTracker Deep Red FM** stock solution in serum-free medium or PBS to the desired final concentration (typically 20-200 nM).[\[16\]](#)
- Cell Staining:
  - Resuspend the cell pellet in 1 mL of the MitoTracker working solution.[\[10\]](#)[\[16\]](#)

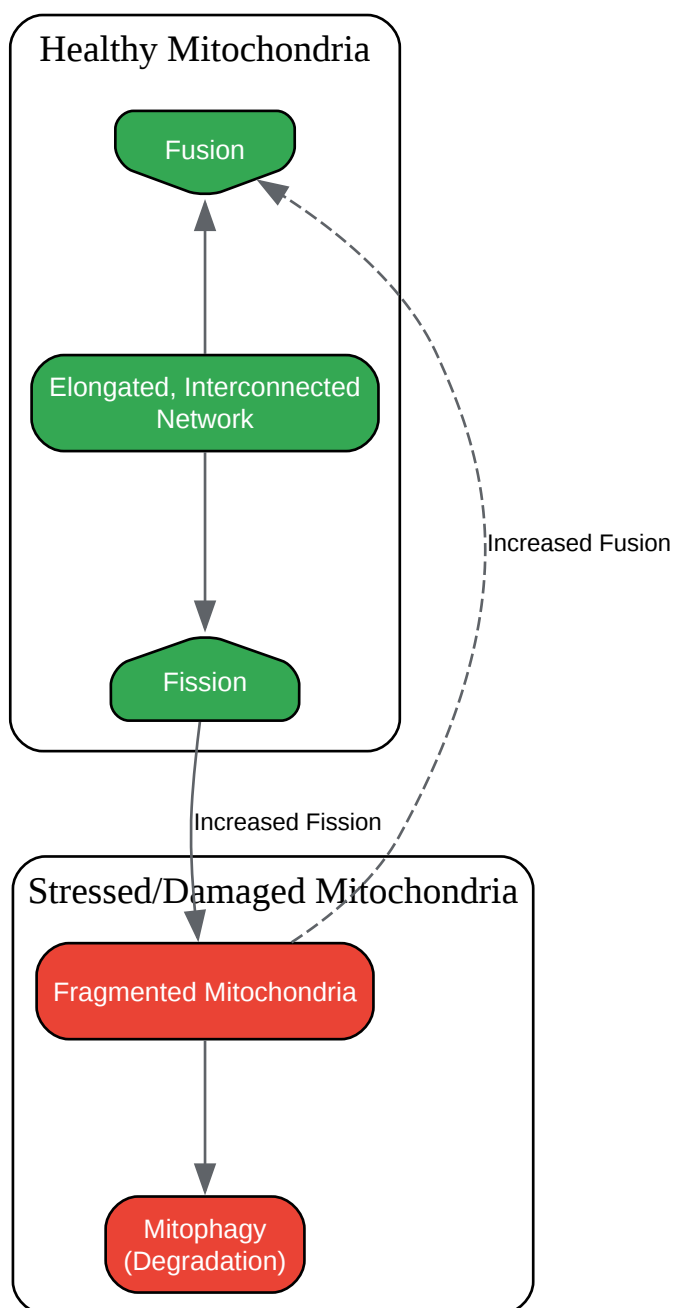
- Incubate for 30-60 minutes at 37°C, protected from light.[10]
- Wash:
  - Centrifuge the stained cells at 400 g for 3-4 minutes at 4°C and discard the supernatant. [16]
  - Wash the cells twice with PBS.[16]
- Flow Cytometry Analysis:
  - Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
  - Analyze the cells on a flow cytometer using the appropriate excitation laser (e.g., 633 nm) and emission filter.

## Visualizations



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Caption: Workflow for staining adherent cells with **MitoTracker Deep Red FM**.



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Caption: Simplified overview of mitochondrial dynamics.

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